2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a chloroacetamide backbone with substitutions that include a cyclopropylphenyl group and a methyl-substituted oxazole ring. The unique structure of this compound makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where a cyclopropyl group is introduced to a phenyl ring.
Formation of the chloroacetamide backbone: This involves the reaction of chloroacetyl chloride with an amine precursor, followed by coupling with the previously synthesized intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups, such as reducing the oxazole ring.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(phenylmethyl)acetamide: Lacks the cyclopropyl and oxazole substitutions.
N-[(3-cyclopropylphenyl)methyl]acetamide: Lacks the chloro and oxazole substitutions.
N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide: Lacks the chloro and cyclopropylphenyl substitutions.
Uniqueness
The unique combination of the chloroacetamide backbone with the cyclopropylphenyl and oxazole substitutions gives 2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[(3-cyclopropylphenyl)methyl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-16(19-11-22-12)10-20(17(21)8-18)9-13-3-2-4-15(7-13)14-5-6-14/h2-4,7,11,14H,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZZXKWKXMLLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CN(CC2=CC(=CC=C2)C3CC3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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